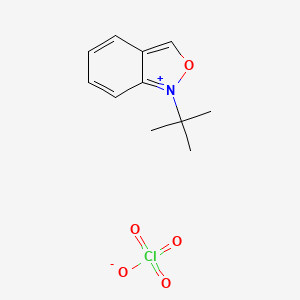
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate is a chemical compound with the molecular formula C11H14ClNO5 It is known for its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group and a perchlorate anion
Preparation Methods
The synthesis of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate typically involves the reaction of 2-aminophenol with tert-butyl chloride in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of certain enzymes.
Comparison with Similar Compounds
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate can be compared with other similar compounds, such as:
2,1-Benzoxazole: Lacks the tert-butyl and perchlorate groups, resulting in different chemical properties and applications.
1-tert-Butyl-2,1-benzoxazole: Similar structure but without the perchlorate anion, leading to differences in reactivity and stability.
1-tert-Butyl-2,1-benzoxazol-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
31562-01-3 |
|---|---|
Molecular Formula |
C11H14ClNO5 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
1-tert-butyl-2,1-benzoxazol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14NO.ClHO4/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OHXJTNBJVOFNIB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[N+]1=C2C=CC=CC2=CO1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















